Einecs 235-350-5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

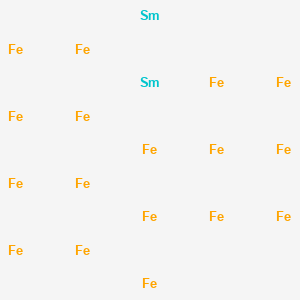

Iron, compound with samarium (17:2), also known as samarium-iron intermetallic compound, is a rare earth compound with the chemical formula Sm₂Fe₁₇. This compound is known for its significant magnetic properties, making it a crucial material in the development of permanent magnets. The compound exhibits a high Curie temperature and considerable magnetic anisotropy, which are essential characteristics for high-performance magnetic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of samarium-iron intermetallic compounds typically involves the reduction-diffusion method, powder metallurgy, hydrogenation disproportionation, and rapid quenching methods . The reduction-diffusion method involves the reduction of samarium oxide (Sm₂O₃) with calcium hydride (CaH₂) in the presence of iron powder at elevated temperatures. The powder metallurgy method includes the mixing of samarium and iron powders, followed by compaction and sintering under an inert atmosphere .

Industrial Production Methods: Industrial production of samarium-iron compounds involves vacuum induction melting of high-purity samarium and iron elements. The molten mixture is then cast into ingots and subjected to long-term annealing at high temperatures to achieve homogenization . The ingots are subsequently milled into fine powders, which are then nitrided to form the desired samarium-iron nitride compounds .

Chemical Reactions Analysis

Types of Reactions: Samarium-iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, samarium reacts with oxygen to form samarium(III) oxide (Sm₂O₃), and with halogens to form samarium halides such as samarium(III) chloride (SmCl₃) .

Common Reagents and Conditions: Common reagents used in these reactions include oxygen, halogens (fluorine, chlorine, bromine, iodine), and acids. The reactions typically occur under controlled conditions, such as in an inert atmosphere or at elevated temperatures .

Major Products Formed: The major products formed from these reactions include samarium(III) oxide, samarium halides, and samarium hydroxides. These products are often used as precursors for further chemical synthesis or as functional materials in various applications .

Scientific Research Applications

Samarium-iron compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various organic reactions. In biology and medicine, samarium-based compounds are explored for their potential in bio-imaging and cancer treatment due to their unique optical and magnetic properties . In industry, these compounds are essential in the production of high-performance permanent magnets used in electric motors, wind turbines, and other advanced technologies .

Mechanism of Action

The mechanism of action of samarium-iron compounds is primarily based on their magnetic properties. The interaction between samarium and iron atoms results in a strong magnetic field, which is crucial for their function as permanent magnets. The molecular targets and pathways involved include the alignment of magnetic domains and the stabilization of magnetic moments within the material .

Comparison with Similar Compounds

Samarium-iron compounds are often compared with other rare earth magnetic materials such as neodymium-iron-boron (Nd₂Fe₁₄B) and samarium-cobalt (SmCo₅) compounds. While neodymium-iron-boron compounds exhibit higher magnetic energy products, samarium-iron compounds have a higher Curie temperature and better thermal stability . Samarium-cobalt compounds, on the other hand, offer excellent corrosion resistance and are used in high-temperature applications .

List of Similar Compounds:- Neodymium-iron-boron (Nd₂Fe₁₄B)

- Samarium-cobalt (SmCo₅)

- Praseodymium-iron-boron (Pr₂Fe₁₄B)

- Dysprosium-iron-boron (Dy₂Fe₁₄B)

These comparisons highlight the unique properties of samarium-iron compounds, making them suitable for specific applications where high thermal stability and magnetic anisotropy are required .

Properties

CAS No. |

12183-15-2 |

|---|---|

Molecular Formula |

Fe17Sm2 |

Molecular Weight |

1250.1 g/mol |

IUPAC Name |

iron;samarium |

InChI |

InChI=1S/17Fe.2Sm |

InChI Key |

VDOQVIASYDAOAG-UHFFFAOYSA-N |

Canonical SMILES |

[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Sm].[Sm] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.